REACTION_CXSMILES
|
ClCCCCC1C2C(=CC=CC=2)NC=1.BrCCCCC1C2C(=CC=CC=2)NC=1.[S:29]1[CH:33]=[CH:32][CH:31]=[C:30]1C1CCNCC=1.Cl.[O:41]=[C:42]1[CH2:47][CH2:46][N:45]([C:48]([O:50][CH2:51][CH3:52])=[O:49])[CH2:44][CH2:43]1>>[OH:41][C:42]1([C:30]2[S:29][CH:33]=[CH:32][CH:31]=2)[CH2:43][CH2:44][N:45]([C:48]([O:50][CH2:51][CH3:52])=[O:49])[CH2:46][CH2:47]1
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
ClCCCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-thienyl-Li
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN(CC1)C(=O)OCC)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |